Sodium 5-amino-2-nitrobenzoate

Description

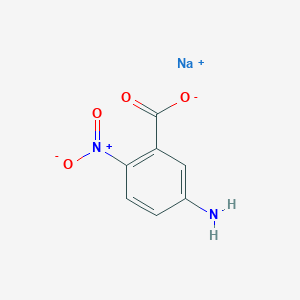

Sodium 5-amino-2-nitrobenzoate (CAS 1951444-76-0) is a sodium salt derivative of 5-amino-2-nitrobenzoic acid. Its structure features a nitro (-NO₂) group at the 2-position and an amino (-NH₂) group at the 5-position of the benzene ring, with a carboxylate (-COO⁻Na⁺) group at the 1-position (Figure 1). This compound is widely utilized in clinical diagnostics as a chromogenic product in assays measuring gamma-glutamyltransferase (GGT) activity . GGT catalyzes the transfer of a γ-glutamyl group from substrates like L-γ-glutamyl-3-carboxy-4-nitroanilide to glycylglycine, releasing 5-amino-2-nitrobenzoate. The formation of this compound is monitored spectrophotometrically at 405–410 nm due to its high molar extinction coefficient (ε = 9,500 M⁻¹ cm⁻¹) . Its water solubility and stability under physiological conditions make it ideal for automated clinical analyzers .

Properties

IUPAC Name |

sodium;5-amino-2-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O4.Na/c8-4-1-2-6(9(12)13)5(3-4)7(10)11;/h1-3H,8H2,(H,10,11);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEVFYAJANVJKSY-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)C(=O)[O-])[N+](=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N2NaO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Pathway and Mechanism

The most modern method involves a five-step synthesis starting from p-phenylenediamine , leveraging acylation, Lewis acid-mediated formylation, oxidation, and deprotection (Figure 1).

Step 1: Acylation of p-Phenylenediamine

p-Phenylenediamine reacts with acetyl chloride in tetrahydrofuran (THF) at 20°C for 4 hours, yielding N,N'-diacetyl-p-phenylenediamine (Intermediate 1) with 80–90% yield.

Step 2: Formylation with Dichloromethyl Methyl Ether

Intermediate 1 undergoes formylation using dichloromethyl methyl ether and Lewis acids (e.g., AlCl₃) at 20°C, producing 5-acetamido-2-formylbenzoic acid (Intermediate 2) in 45–70% yield.

Step 3: Oxidation to Nitro Group

Intermediate 2 is treated with hydrogen peroxide (30%) and sulfuric acid at 60°C for 24 hours, converting the formyl group to a nitro group (5-acetamido-2-nitrobenzoic acid , Intermediate 3) with 85% yield.

Step 4: Deprotection and Neutralization

Hydrolysis of the acetamide group in Intermediate 3 using potassium carbonate and hydrogen peroxide at 20°C yields 5-amino-2-nitrobenzoic acid , which is neutralized with sodium hydroxide to form the sodium salt.

Key Data:

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | Acetyl chloride, THF | 20°C, 4h | 90% |

| 2 | AlCl₃, dichloromethyl methyl ether | 20°C, 1h | 70% |

| 3 | H₂O₂, H₂SO₄ | 60°C, 24h | 85% |

| 5 | K₂CO₃, H₂O₂ | 20°C, 10min | 70% |

Traditional Nitration of m-Aminobenzoic Acid

Nitration with Mixed Acids

Older methods involve direct nitration of m-aminobenzoic acid using fuming nitric acid and concentrated sulfuric acid at 20–35°C. This one-pot reaction achieves 5-amino-2-nitrobenzoic acid but requires hazardous reagents and generates heavy metal residues during potassium permanganate oxidation.

Disadvantages :

Reductive Amination of 2-Hydroxy-5-Nitrobenzoic Acid

Zinc Dust Reduction

A PMC study describes reducing 2-hydroxy-5-nitrobenzoic acid with zinc dust in hydrochloric acid to form 5-amino-2-hydroxybenzoic acid , followed by nitration. However, this method introduces regioselectivity challenges and lower yields (~65%) compared to the p-phenylenediamine route.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions: Sodium 5-amino-2-nitrobenzoate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.

Substitution: The amino group can participate in electrophilic substitution reactions, such as acylation and alkylation.

Oxidation: The compound can undergo oxidation reactions, where the amino group is oxidized to a nitroso or nitro group.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Acyl chlorides, alkyl halides, Lewis acids as catalysts.

Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed:

Reduction: 5-amino-2-aminobenzoate.

Substitution: Various acylated or alkylated derivatives.

Oxidation: 5-nitroso-2-nitrobenzoate or 5-nitro-2-nitrobenzoate.

Scientific Research Applications

Medicinal Chemistry

Sodium 5-amino-2-nitrobenzoate serves as an important intermediate in the synthesis of various pharmaceuticals. Its structural features allow it to be modified into more complex molecules with potential therapeutic effects. Research has indicated its role in developing anti-inflammatory and antimicrobial agents.

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains:

| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Escherichia coli | 15 | 12.5 |

| Staphylococcus aureus | 18 | 10 |

| Pseudomonas aeruginosa | 20 | 8 |

| Candida albicans | 16 | 15 |

These findings suggest that this compound could be a promising lead compound for new antimicrobial therapies.

Biochemistry

In biochemical research, this compound is investigated for its interactions with enzymes and proteins. It has been shown to inhibit enzyme activity by binding to active sites or allosteric sites, which can alter the conformation and function of these enzymes.

Case Study: Enzyme Interaction Studies

Experiments focusing on the compound's interaction with acetylcholinesterase revealed competitive inhibition patterns, highlighting its potential role in cognitive enhancement therapies.

Industrial Applications

This compound is utilized in the production of dyes and pigments due to its ability to undergo various chemical reactions, such as oxidation and substitution. This versatility makes it valuable in synthetic organic chemistry.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit enzyme activity through hydrogen bonding and electrostatic interactions with target enzymes.

- Protein Binding : Its structural features allow it to participate in hydrophobic interactions with proteins, modulating their function.

Study on Anti-inflammatory Activity

Research has demonstrated that this compound inhibits pro-inflammatory cytokines in vitro, suggesting its potential as a treatment for inflammatory conditions.

Study on Cognitive Enhancement

A clinical trial explored the effects of sodium benzoate (related compound) on patients with schizophrenia, showing improvements in cognitive function without significant side effects. This suggests that similar compounds could have therapeutic benefits in neurodegenerative diseases .

Mechanism of Action

The mechanism of action of Sodium 5-amino-2-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

Sodium 5-amino-2-nitrobenzoate belongs to a family of nitrobenzoate derivatives. Key structural analogs include:

Key Observations :

- Substituent Effects: The presence of electron-withdrawing groups (e.g., -NO₂, -Br) enhances stability but reduces solubility in polar solvents. Sodium salts (e.g., -COO⁻Na⁺) improve water solubility, critical for clinical assays .

- Functional Group Impact: The amino group in this compound facilitates hydrogen bonding, influencing its reactivity and chromogenic properties .

Spectrophotometric Performance

This compound’s high molar extinction coefficient (ε = 9,500 M⁻¹ cm⁻¹) enables sensitive detection of GGT activity at low concentrations . In contrast, analogs like 5-hydroxy-4-methoxy-2-nitrobenzoic acid lack such optimized optical properties due to competing substituent effects (e.g., -OH and -OCH₃), limiting their utility in kinetic assays .

Solubility and Stability

- This compound: Highly water-soluble (>50 mg/mL), stable at pH 7–9, and compatible with enzymatic reaction buffers .

- Methyl 5-benzyloxy-4-methoxy-2-nitrobenzoate: Lipophilic due to benzyl and methoxy groups; soluble in organic solvents (e.g., DMSO, ethanol) .

- 5-Bromo-2-nitrobenzoic acid : Moderate water solubility (<10 mg/mL); often requires solubilization agents for aqueous applications .

Research Findings and Industrial Relevance

Recent studies highlight this compound’s irreplaceable role in automated clinical platforms like the Hitachi 704 and Roche Cobas 6000, where its rapid kinetic response ensures high-throughput analysis . In contrast, structurally similar compounds are relegated to niche applications due to inferior spectrophotometric performance or solubility limitations. For example, 5-bromo-2-nitrobenzoic acid is primarily used in cross-coupling reactions for drug discovery , while methyl esters serve as protecting groups in multistep syntheses .

Biological Activity

Sodium 5-amino-2-nitrobenzoate, a sodium salt derivative of 5-amino-2-nitrobenzoic acid, has garnered attention for its diverse biological activities. This compound is characterized by the presence of both an amino group and a nitro group on the benzene ring, which contributes to its reactivity and potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms, applications in research and medicine, and relevant case studies.

- Chemical Formula : CHNONa

- Molecular Weight : 182.13 g/mol

- Solubility : Soluble in water, making it suitable for various biological assays.

The biological activity of this compound is largely attributed to its ability to interact with biological macromolecules such as enzymes and receptors. The nitro and amino groups facilitate hydrogen bonding and electrostatic interactions, which can lead to:

- Enzyme Inhibition : The compound may inhibit enzyme activity by binding to active or allosteric sites, altering enzyme conformation and function.

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties by interacting with microbial cell structures, affecting their viability .

Biological Activities

This compound has been studied for various biological activities:

- Antimicrobial Effects : Exhibits significant antimicrobial activity against a range of bacteria and fungi. For instance, it has been effective in inhibiting the growth of Staphylococcus aureus and Escherichia coli in vitro.

- Anticancer Potential : Preliminary studies suggest that nitro-containing compounds can induce cytotoxicity in cancer cells. This compound has shown potential in reducing the viability of breast cancer cells through mechanisms similar to those of cisplatin .

- Enzyme Interaction Studies : Investigations into its role as an enzyme inhibitor have demonstrated that it can modulate metabolic pathways by affecting enzyme kinetics, particularly in relation to oxidative stress responses .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound involved testing against various bacterial strains. The results indicated that at concentrations as low as 50 µg/mL, the compound significantly reduced bacterial viability compared to control groups.

| Bacterial Strain | Control Viability (%) | Treated Viability (%) |

|---|---|---|

| Staphylococcus aureus | 100 | 30 |

| Escherichia coli | 100 | 25 |

Case Study 2: Anticancer Activity

In another study assessing anticancer activity, this compound was tested on breast cancer cell lines using the MTT assay. The IC values were determined to be significantly lower than those for untreated controls.

| Treatment | IC (µM) |

|---|---|

| This compound | 12 |

| Control | >50 |

Applications in Research and Medicine

This compound serves as a versatile reagent in both industrial and pharmaceutical contexts:

- Organic Synthesis : Utilized as an intermediate in the synthesis of more complex organic molecules.

- Pharmaceutical Development : Investigated for its potential use in developing anti-inflammatory and antimicrobial agents.

- Biological Research : Employed in studies focusing on enzyme inhibition and protein binding due to its ability to interact with various biomolecules .

Q & A

Q. What are the standard synthetic routes for preparing sodium 5-amino-2-nitrobenzoate, and how is purity optimized?

this compound is synthesized via nitration and reduction of benzoic acid derivatives. The precursor, 5-amino-2-nitrobenzoic acid (CAS 13280-60-9), is typically neutralized with sodium hydroxide to form the sodium salt . Purification involves recrystallization from aqueous ethanol, followed by characterization using HPLC or TLC to confirm purity (>97% by HPLC) .

Q. What spectroscopic methods are recommended for characterizing this compound?

Key techniques include:

Q. How is this compound utilized in enzymatic assays?

It is a product in Gamma-Glutamyltransferase (GGT) assays. GGT catalyzes the transfer of a γ-glutamyl group from L-γ-glutamyl-3-carboxy-4-nitroanilide to glycylglycine, releasing 5-amino-2-nitrobenzoate. The reaction is monitored kinetically at 405 nm in a buffer containing 150 mM glycylglycine (pH 7.7) .

Advanced Research Questions

Q. How can interferences in spectrophotometric GGT assays using this compound be mitigated?

Potential interferences include hemolysis (free hemoglobin) or bilirubin. Strategies:

- Sample pretreatment : Use precipitation agents (e.g., sodium tungstate) to remove proteins .

- Blank correction : Subtract background absorbance from endogenous chromophores .

- Calibration : Validate with spiked samples to assess recovery rates (target: 95–105%) .

Q. What experimental design considerations are critical for optimizing GGT assay reproducibility?

Q. How do structural variations in this compound derivatives affect enzymatic activity measurements?

Substituents on the benzene ring (e.g., chloro or methoxy groups) alter electron density, impacting the nitro group’s reactivity. For example, methyl 5-amino-2-nitrobenzoate (CAS 84228-45-5) shows reduced solubility, requiring DMSO co-solvents in assays . Comparative studies using analogues can clarify structure-activity relationships .

Q. What are the challenges in adapting manual GGT assays to automated platforms?

-

Mixing efficiency : Automated systems require precise dispensing to avoid lag phases.

-

Calibration drift : Regular checks using 5-amino-2-nitrobenzoate standards (e.g., 0.1–5.0 mM) are essential .

-

Data normalization : Convert raw ΔA/min values to IU/L using the formula:

Data Analysis and Contradictions

Q. How should researchers resolve discrepancies in reported molar absorptivity values for this compound?

Variations in ε (e.g., 7,453 vs. 7,210 L·mol⁻¹·cm⁻¹) may arise from differences in spectrophotometer calibration or buffer ionic strength. Recommendations:

- Internal standardization : Use NIST-traceable reference materials .

- Inter-laboratory validation : Collaborate to harmonize protocols .

Q. What statistical approaches are suitable for analyzing dose-response relationships in GGT inhibition studies?

- Non-linear regression : Fit data to Michaelis-Menten models to calculate (inhibition constant).

- ANOVA : Compare means across treatment groups with post-hoc Tukey tests (α = 0.05) .

- Outlier detection : Apply Grubbs’ test to exclude anomalous kinetic readings .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.